(8)-Shogaol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
8-Shogaol
CAS No.: 104186-07-4
Cat. No.: VC21275424
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104186-07-4 |
|---|---|
| Molecular Formula | C19H28O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one |
| Standard InChI | InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+ |
| Standard InChI Key | LGZSMXJRMTYABD-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC |
| SMILES | CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
8-Shogaol possesses distinct physical and chemical properties that influence its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C19H28O3 |
| Molecular Weight | 304.42 g/mol |
| CAS Number | 36700-45-5 |
| EINECS | 200-258-5 |
| Physical Appearance | Colorless or light yellow oil at room temperature; wax at low temperature |
| Density | 1.013±0.06 g/cm³ (Predicted) |
| Boiling Point | 452.3±35.0 °C (Predicted) |
| Solubility | Slightly soluble in methanol; soluble in petroleum ether, ethyl acetate, and chloroform |
The compound is formally known as 1-(4-hydroxy-3-methoxyphenyl)-4-dodecen-3-one or (E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one, reflecting its chemical structure . This structure features phenolic and ketone functional groups that contribute to its biological activity.
Biological Activities
Anti-inflammatory Properties
8-Shogaol demonstrates potent anti-inflammatory effects, as evidenced by both in vitro and in vivo studies. In lipopolysaccharide (LPS)-induced inflammatory murine models, 8-shogaol treatment significantly suppressed the production of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . This anti-inflammatory activity was observed in both macrophage cell lines (Raw264.7 and J774.1) and in multiple tissues of treated mice.
The survival rate in LPS-induced sepsis mouse models increased approximately fourfold when treated with 8-shogaol compared to the LPS group alone . Furthermore, 8-shogaol treatment notably reduced the levels of inflammatory markers in the kidney, lung, liver, and serum of treated mice, demonstrating its systemic anti-inflammatory effects . These findings suggest that 8-shogaol could potentially be developed as a therapeutic agent for inflammatory conditions.
Anti-cancer Properties
The anti-cancer efficacy of 8-shogaol has been extensively investigated, particularly in gastric cancer models. In vitro studies across multiple gastric cancer cell lines (SNU-216, SNU-638, NCI-N87, AGS, NUGC-3, MKN-74, and SNU-668) demonstrated that 8-shogaol reduced cell viability in a dose-dependent manner at concentrations ranging from 1 to 30 μM . Time-dependent studies (0, 8, 16, and 24 hours) with a 10 μM concentration showed that 8-shogaol treatment increased colorimetric caspase-3 activity and cytotoxicity while decreasing cell viability in AGS and NCI-N87 gastric cancer cell lines .
In vivo studies using AGS tumor mouse models further confirmed these findings. Treatment with 8-shogaol at doses of 30 mg/kg and 60 mg/kg significantly inhibited tumor growth compared to the control group without causing body weight loss, indicating a favorable therapeutic index . These observations establish 8-shogaol as a promising anti-cancer agent with potential clinical applications in gastric cancer treatment.
Molecular Mechanisms of Action
Induction of Apoptosis
8-Shogaol induces apoptosis in gastric cancer cells through multiple interconnected pathways. Western blot analysis revealed that 8-shogaol mediates time-dependent cleavage of caspase-3 and caspase-9, indicating activation of the caspase cascade . Co-treatment with Z-VAD-FMK, a cell-permeant pan-caspase inhibitor, significantly reduced 8-shogaol-induced cytotoxicity and caspase-3 activity while enhancing cell viability . This finding confirms that 8-shogaol suppresses the proliferation of gastric cancer cells predominantly via caspase-dependent apoptotic pathways.
Oxidative Stress and Endoplasmic Reticulum Stress
A key mechanism through which 8-shogaol exerts its anti-cancer effects involves the induction of oxidative stress and endoplasmic reticulum (ER) stress. Treatment with 8-shogaol increases intracellular calcium (Ca²⁺) release in a time-dependent manner in NCI-N87 and AGS gastric cancer cells . This calcium release is significant because excessive Ca²⁺ efflux from the ER lumen into the cytosol is known to induce ER stress, ultimately leading to apoptosis .
Molecular analysis demonstrated that 8-shogaol treatment enhances the expression of ER stress markers, including CHOP, GRP78, and ATF4, at both the mRNA and protein levels . The phosphorylation of ER stress sensors, including eIF2α and PERK, also increased following 8-shogaol treatment . When co-treated with thapsigargin (TG), an ER stressor, 8-shogaol synergistically enhanced intracellular Ca²⁺ release and cytotoxicity, confirming the central role of ER stress in 8-shogaol-mediated apoptosis .
Further investigation revealed that 8-shogaol activates NADPH oxidase 4 (NOX4), which contributes to reactive oxygen species (ROS) generation . Knockdown of NOX4 or treatment with ROS inhibitors (DPI or NAC) blocked 8-shogaol-induced ER stress and subsequent apoptosis by suppressing ROS activity and caspase-3 activation . These findings establish that 8-shogaol induces apoptosis in gastric cancer cells through a NOX4-ROS-ER stress axis.
Radio-sensitization Effects
One of the most clinically relevant aspects of 8-shogaol's activity is its ability to sensitize radio-resistant gastric cancer cells to radiotherapy. Radioresistance represents a major obstacle in cancer treatment, often limiting the effectiveness of radiotherapy . In radio-resistant gastric cancer models (AGSR and NCI-N87R), 8-shogaol treatment in combination with radiation (2 Gy) demonstrated synergistic anti-cancer effects .
Clonogenic cell assays showed that 8-shogaol enhanced the cytotoxic effects of radiation at various intensities (2, 4, and 6 Gy) against both radio-resistant and non-resistant gastric cancer cells . The combination of 8-shogaol and radiation increased caspase-3 activity and cytotoxicity while decreasing cell viability significantly more than either treatment alone .
Mechanistically, this radio-sensitization effect appears to be mediated through modulation of epithelial-mesenchymal transition (EMT) markers. Treatment with 8-shogaol, particularly when combined with radiation, increased the expression of E-cadherin (epithelial marker) while decreasing the expression of vimentin and N-cadherin (mesenchymal markers) in radio-resistant gastric cancer cells . These changes in EMT markers suggest that 8-shogaol may overcome radioresistance by reverting the mesenchymal phenotype associated with radioresistance back toward an epithelial phenotype that is more sensitive to radiation.
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